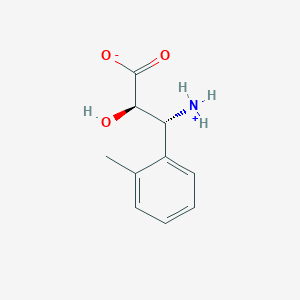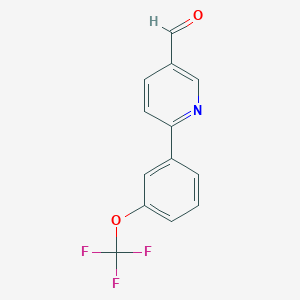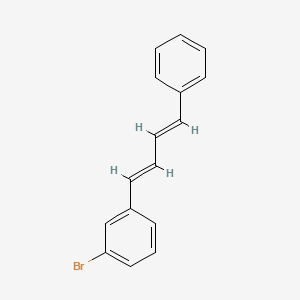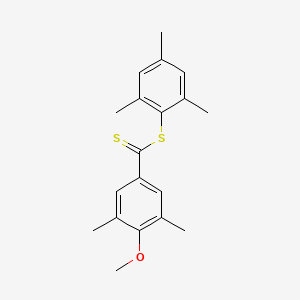
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazo group, a hydroxyl group, and two phenyl groups attached to a butanone backbone. The presence of these functional groups makes it a versatile compound in synthetic chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3,4-diphenyl-2-butanone with diazomethane under controlled conditions to introduce the diazo group. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3,4-diphenyl-2-butanone.
Reduction: Formation of 4-chloro-1-amino-3-hydroxy-3,4-diphenyl-2-butanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity. The phenyl groups contribute to the compound’s hydrophobic interactions with molecular targets .
相似化合物的比较
Similar Compounds
4-Chloro-3,4-diphenyl-2-butanone: Lacks the diazo and hydroxyl groups, making it less reactive in certain types of reactions.
1-Diazo-3-hydroxy-3,4-diphenyl-2-butanone: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-Chloro-1-diazo-3-hydroxy-2-butanone: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both diazo and hydroxyl groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and other scientific fields .
属性
IUPAC Name |
4-chloro-1-diazo-3-hydroxy-3,4-diphenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-15(12-7-3-1-4-8-12)16(21,14(20)11-19-18)13-9-5-2-6-10-13/h1-11,15,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROIZDMVYRRHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C(=O)C=[N+]=[N-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














